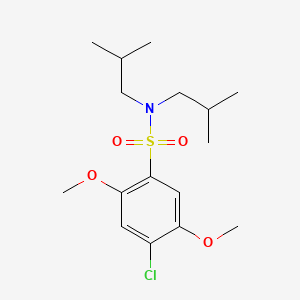
3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The exact mechanism of action of 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is not fully understood, but it is thought to act through the modulation of various signaling pathways in the body. It has been shown to interact with the cannabinoid receptor CB1, as well as with other receptors involved in pain and inflammation, such as TRPV1 and PPARγ.
Biochemical and physiological effects:
Studies have shown that 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and other inflammatory conditions. It has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide in laboratory experiments is its relatively low toxicity and high selectivity for its target receptors. However, its limited solubility in water can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand its pharmacokinetics and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have applications in the treatment of chronic pain and other inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, new synthesis methods and modifications of the compound may lead to improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-(chloromethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with methanol and hydrochloric acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other inflammatory conditions.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-13-14-6-4-9-16(12-14)19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMXNRGFVZIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)


![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)


![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)